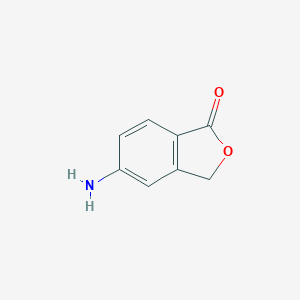

5-Aminophthalide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 22.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMUWQMUWFPFBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90215707 | |

| Record name | 5-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65399-05-5 | |

| Record name | 5-Aminophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65399-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminophthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065399055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90215707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINOPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TMN4XTM2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Versatility of a Core Heterocycle

An In-Depth Technical Guide to 5-Aminophthalide: Structure, Properties, and Synthetic Applications

This compound, identified by CAS Registry Number 65399-05-5, is a heterocyclic organic compound built upon an isobenzofuranone core.[1][2] While seemingly a simple molecule, its true value lies in the strategic placement of a reactive primary amine on the phthalide framework. This dual functionality—a lactone and an aromatic amine—renders it a highly versatile and valuable intermediate in synthetic organic chemistry. For researchers in materials science and drug development, this compound serves as a pivotal building block for constructing more complex molecular architectures, including dyes, photosensitive materials, and pharmacologically active agents.[3] Notably, it is recognized as a key intermediate in the synthesis of the widely used antidepressant, citalopram.[4][5]

This guide offers a senior application scientist's perspective on this compound, moving beyond simple data recitation to explain the causal relationships behind its properties and synthetic utility. The protocols and data presented are designed to be self-validating, providing researchers with the necessary benchmarks for successful application in the laboratory.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the 5-position of the aromatic ring.

Caption: Chemical structure and key functional groups of this compound.

The IUPAC name for this compound is 5-amino-3H-2-benzofuran-1-one.[6][7] It is also commonly referred to as 5-amino-1(3H)-isobenzofuranone.[1][8]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis, including planning reaction conditions, selecting appropriate solvents, and devising purification strategies. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65399-05-5 | [1][8] |

| Molecular Formula | C₈H₇NO₂ | [1][3][9] |

| Molecular Weight | 149.15 g/mol | [1][6][8] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 178 °C, 190-193 °C (Note: Varies by source/purity) | [1][3][8][10] |

| Boiling Point | 438.6 ± 45.0 °C (Predicted) | [3][8] |

| Density | ~1.4 g/cm³ | [8] |

| Water Solubility | 22.2 µg/mL | [6][8] |

| pKa | 2.10 ± 0.20 (Predicted) | [3] |

| InChI Key | ISMUWQMUWFPFBZ-UHFFFAOYSA-N | [1][6][10] |

| Canonical SMILES | C1C2=C(C=CC(=C2)N)C(=O)O1 | [1][6] |

Note: Discrepancies in reported melting points are common and can be attributed to differences in crystalline form, purity, and the analytical method used for determination.

Synthesis of this compound: A Validated Protocol

The most common and scalable synthetic routes to this compound involve the reduction of a nitro-substituted precursor. The following workflow outlines a robust, two-step process starting from 5-nitrophthalimide, which can be adapted for large-scale preparation.[9] This approach is often favored over direct reduction of 5-nitrophthalide due to the potential for side reactions, whereas the imide group offers a stable handle for the initial, harsh nitration and subsequent selective reduction.

Caption: A common synthetic pathway to this compound.

Experimental Protocol: Synthesis from 4-Aminophthalimide

This protocol details the conversion of commercially available 4-aminophthalimide (an isomer used for clarity, though the principle applies to related precursors) to this compound via a reductive hydrolysis reaction.[11] The causality for reagent choice is critical: zinc powder in a strong base is a powerful reducing system, and the presence of copper sulfate can catalyze the reaction.[9] The subsequent acidification and heating are necessary to hydrolyze the intermediate and promote the recyclization to the final lactone product.

Materials:

-

4-Aminophthalimide

-

Zinc powder

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, prepare a mixture of zinc powder (41 g) and sodium hydroxide (122 g) in 50 mL of water.[11]

-

Addition of Starting Material: While stirring vigorously, add 4-aminophthalimide (20 g) to the slurry portion-wise over a period of 30 minutes. The exothermic nature of the reaction requires careful, controlled addition to maintain a manageable temperature.[11]

-

Initial Reaction: Continue stirring the mixture for an additional 30 minutes at ambient temperature.[11]

-

Heating and Ammonia Evolution: Gently heat the reaction mixture to 60 °C. Ammonia gas will be evolved as the reaction proceeds. The reaction should be conducted in a well-ventilated fume hood. Continue heating for 60 minutes after the evolution of ammonia has ceased to ensure the reaction goes to completion.[11]

-

Workup - Filtration: Cool the reaction mixture to approximately 30 °C and filter to remove the unreacted zinc and zinc oxide residues.[11]

-

Acidification and Hydrolysis: Transfer the filtrate to a new vessel and carefully acidify with 30 mL of concentrated hydrochloric acid. Heat the resulting solution to 90 °C for 45 minutes to facilitate hydrolysis and ring closure to the phthalide.[11]

-

Neutralization and Precipitation: Cool the solution and neutralize it by carefully adding solid sodium carbonate (approx. 20 g) until the pH reaches 8-9. The product, this compound, will precipitate out of the solution as a solid.[11]

-

Isolation and Purification: Collect the precipitated product by filtration, wash thoroughly with cold water to remove residual salts, and air-dry. The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield a product with a sharp melting point (Expected crude yield: ~16.8 g).[5][11]

Key Reactions and Applications in Drug Development

The synthetic utility of this compound is primarily derived from the reactivity of its aromatic amino group. This group can readily undergo a range of classical transformations, allowing for its incorporation into larger, more complex molecules.

-

Diazotization: The amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of functional groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.

-

Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as solubility and cell permeability, or to act as a linker to other molecular fragments.

-

Alkylation: The nucleophilic amine can be alkylated, although selectivity (mono- vs. di-alkylation) can be a challenge and may require the use of protecting groups.

The most prominent application of this compound is as a precursor in the synthesis of pharmaceuticals. Its structure is embedded within several important drug scaffolds. As previously mentioned, it is a documented intermediate in the synthesis of citalopram, a selective serotonin reuptake inhibitor (SSRI).[4][5] Its derivatives are also explored for potential anti-cancer and antiviral activities.[3]

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7][8][9] Some sources also indicate it is harmful or toxic if swallowed.[6][10]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Avoid creating dust. Use non-sparking tools.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C for long-term stability.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling building block for innovation in both pharmaceutical and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its amino functionality, provides chemists with a reliable scaffold for molecular construction. By understanding the principles behind its synthesis and reactivity, researchers can confidently and effectively leverage the unique properties of this compound to advance their scientific objectives.

References

-

This compound - ChemBK. (2024, April 9). ChemBK. [Link]

-

This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society. [Link]

-

This compound CAS#: 65399-05-5. (n.d.). ChemWhat. [Link]

-

This compound | C8H7NO2 | CID 720669. (n.d.). PubChem, National Institutes of Health. [Link]

-

Synthesis of Step (a), Production of this compound. (n.d.). PrepChem.com. [Link]

-

5-Aminophthalazine | C8H7N3 | CID 11228869. (n.d.). PubChem, National Institutes of Health. [Link]

-

MSDS of this compound. (2016, January 6). Capot Chemical. [Link]

- CN1472202A - Preparation of 5-aminophthalimide. (n.d.).

-

5-Aminoisophthalic acid | C8H7NO4 | CID 66833. (n.d.). PubChem, National Institutes of Health. [Link]

-

5-Amino-3H-isobenzofuran-1-one (this compound) | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. (2013). TSI Journals. [Link]

-

Luminol. (n.d.). NIST WebBook. [Link]

-

5-Amino-3H-isobenzofuran-1-one (this compound). (n.d.). International Union of Crystallography (IUCr). [Link]

-

5-Amino-3H-isobenzofuran-1-one (this compound). (n.d.). Manipal Research Portal. [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. chemwhat.com [chemwhat.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.iucr.org [journals.iucr.org]

- 6. This compound | C8H7NO2 | CID 720669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. prepchem.com [prepchem.com]

- 12. capotchem.com [capotchem.com]

A Technical Guide to the Synthesis of 5-Aminophthalide from 4-Nitrophthalimide

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to produce 5-aminophthalide, a crucial intermediate in the pharmaceutical and dye industries, starting from 4-nitrophthalimide. The synthesis is presented as a two-step process: the initial reduction of the aromatic nitro group to form 4-aminophthalimide, followed by the selective reduction of one imide carbonyl group to yield the final phthalide structure. This document elucidates the mechanistic principles behind each transformation, offers a comparative analysis of relevant synthetic methodologies, and provides detailed, field-tested experimental protocols. The guide is intended for researchers, chemists, and process development professionals seeking a robust and well-validated methodology for the synthesis of this important molecule.

Introduction and Strategic Overview

Significance of this compound

This compound (IUPAC name: 5-Amino-2-benzofuran-1(3H)-one) is a high-value organic intermediate.[1] Its primary importance lies in its role as a key building block for the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) antidepressant, Citalopram.[2][3][4][5] The amine functionality provides a critical handle for subsequent chemical modifications, such as diazotization and Sandmeyer-type reactions, to introduce other functionalities like cyano or bromo groups, which are essential for the construction of the Citalopram scaffold.[6][7] Beyond pharmaceuticals, this compound and its precursors are also used in the synthesis of specialized dyes and photosensitive materials.[1]

Synthetic Strategy: A Two-Step Transformation

The conversion of 4-nitrophthalimide to this compound is efficiently achieved through a two-step synthetic sequence. This strategy is dictated by the chemoselectivity required to manipulate the different functional groups present in the starting material and intermediate.

-

Step 1: Nitro Group Reduction. The first transformation targets the highly reducible nitro group of 4-nitrophthalimide. This step selectively converts the nitro (-NO₂) moiety into a primary amine (-NH₂), yielding the intermediate 4-aminophthalimide.

-

Step 2: Imide Carbonyl Reduction. The second step involves the more challenging reduction of one of the two carbonyl groups within the phthalimide ring of 4-aminophthalimide to a methylene (-CH₂) group, forming the lactone (phthalide) ring of the final product, this compound.

This sequential approach allows for the use of distinct and optimized reaction conditions for each specific transformation, ensuring high yield and purity of the final product.

Caption: Overall two-step synthetic pathway from 4-nitrophthalimide.

Step 1: Reduction of 4-Nitrophthalimide to 4-Aminophthalimide

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The choice of method depends on factors such as substrate sensitivity, desired selectivity, scale, and available equipment.

Mechanistic Considerations

The conversion of a nitro group to an amine is a six-electron reduction. It typically proceeds through nitroso and hydroxylamine intermediates. In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst where molecular hydrogen is activated.[8] In metal/acid reductions, the process involves a series of single-electron transfers from the metal surface.[9] A critical challenge in large-scale reductions is managing the high exothermicity of the reaction, as unstable hydroxylamine intermediates can sometimes accumulate and decompose, leading to thermal runaway.[9]

Comparative Analysis of Reduction Methodologies

Several reliable methods exist for this transformation. The selection of a specific method is a critical decision based on laboratory or plant capabilities and economic factors.

| Method | Reducing System | Advantages | Disadvantages | Key References |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | High yield, clean workup, recyclable catalyst. | Requires specialized high-pressure equipment; catalyst can be pyrophoric; potential for catalyst poisoning. | [10][11] |

| Metal/Acid Reduction | Fe / HCl or AcOH | Cost-effective, robust, tolerates many functional groups, suitable for large scale. | Generates significant iron sludge waste; workup can be cumbersome. | [9][12] |

| Metal Salt Reduction | SnCl₂ / HCl | Mild conditions, good for sensitive substrates. | Stoichiometric tin waste is toxic and environmentally problematic. | [12] |

For this guide, we will detail the catalytic hydrogenation method due to its high efficiency and cleaner product isolation, which is often preferred in pharmaceutical manufacturing.[11]

Field-Proven Protocol: Catalytic Hydrogenation

This protocol is adapted from established industrial procedures for the hydrogenation of nitrophthalimides, prioritizing safety and high yield.[11]

Materials and Equipment:

-

4-Nitrophthalimide

-

Dimethylformamide (DMF), reaction grade

-

5% Palladium on Carbon (Pd/C), 50% wet catalyst

-

Hydrogenation vessel (Parr apparatus or equivalent) with pressure and temperature controls

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Büchner funnel with Celite®)

Step-by-Step Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and purged thoroughly with an inert gas (e.g., Nitrogen).

-

Charging the Reactor: In the inerted vessel, charge 4-nitrophthalimide (e.g., 100 g). Add dimethylformamide (DMF) (e.g., 700 mL) and stir to dissolve the solid.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully add the 5% Pd/C catalyst (e.g., 10 g, 50% wet). Causality Note: Wet catalyst is used to mitigate the risk of it being pyrophoric.

-

Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to remove all inert gas.

-

Initial Phase: Pressurize the vessel with hydrogen to 20-40 psi. Maintain the temperature at 20-30°C. An exotherm is expected; control the temperature with cooling as necessary.

-

Main Phase: Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.[11]

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically indicates the reaction is complete.

-

Catalyst Filtration: After completion, cool the reactor to room temperature. Carefully vent the hydrogen and purge the vessel with inert gas. Filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with a small amount of fresh DMF. Safety Note: The filtered catalyst remains active and pyrophoric. It must be kept wet and handled according to safety protocols for hazardous waste.

-

Product Isolation: Transfer the filtrate to a rotary evaporator and remove the DMF under reduced pressure at 60-80°C.

-

Precipitation and Collection: Add water (e.g., 500 mL) to the resulting residue and stir the mixture for 30 minutes to precipitate the product. Collect the yellow crystalline solid by filtration, wash with water, and dry under vacuum at 60-70°C to yield 4-aminophthalimide.[11] A typical yield for this process is around 95%.[11]

Caption: Experimental workflow for the catalytic hydrogenation of 4-nitrophthalimide.

Step 2: Conversion of 4-Aminophthalimide to this compound

This second transformation involves the selective reduction of one imide carbonyl to a methylene group. The classic and robust method for this conversion utilizes zinc dust in a strongly alkaline medium.[13][14]

Mechanistic Insights and Reagent Causality

The reduction of a phthalimide to a phthalide with zinc in aqueous sodium hydroxide is a well-established procedure.[13][15]

-

Role of Zinc (Zn): Zinc acts as the electron donor (the reducing agent).[14]

-

Role of Sodium Hydroxide (NaOH): The strong basic conditions are crucial. The initial step is likely the deprotonation of the imide nitrogen, followed by attack on the carbonyl. The base also facilitates the hydrolysis of the imide ring, which is a necessary part of the reaction sequence that ultimately leads to the reduction of one carbonyl and the evolution of ammonia as the imide nitrogen is cleaved from the ring.[13]

-

Role of Heat: Heating the reaction mixture helps drive the evolution of ammonia gas, pushing the reaction to completion.[13] Subsequent acidification is required to neutralize the reaction and promote the final lactonization step to form the stable five-membered phthalide ring.

Detailed Experimental Protocol: Zinc-Mediated Reduction

This protocol is based on reliable literature procedures for the conversion of aminophthalimides to aminophthalides.[13][15]

Materials:

-

4-Aminophthalimide (from Step 1)

-

Zinc (Zn) dust

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

-

Deionized Water

Step-by-Step Procedure:

-

Reagent Preparation: In a suitable reaction flask equipped with a mechanical stirrer, prepare a mixture of zinc dust (e.g., 41 g) and a solution of sodium hydroxide (e.g., 122 g) in water (e.g., 50 mL). Stir well.

-

Substrate Addition: Cool the stirred mixture in an ice bath. Over 30 minutes, add the 4-aminophthalimide (e.g., 20 g) in portions, ensuring the temperature is maintained.[13]

-

Initial Reaction: Continue stirring the mixture for an additional 30 minutes after the addition is complete.

-

Heating and Ammonia Evolution: Remove the ice bath and heat the mixture to approximately 60°C. The reaction is progressing when ammonia gas begins to evolve. Continue heating until the evolution of ammonia ceases. Self-Validation: The cessation of ammonia evolution is a key indicator that the imide ring opening and reduction sequence is complete. Heat for an additional 60 minutes to ensure completion.[13]

-

Work-up - Filtration: Cool the reaction mixture to about 30°C. Filter the mixture to remove the zinc residues (zinc oxide and unreacted zinc).

-

Work-up - Acidification and Lactonization: Transfer the filtrate to a clean flask and carefully acidify with concentrated hydrochloric acid (e.g., 30 mL). The solution should become strongly acidic. Heat the acidified solution to 90°C for 45 minutes. Causality Note: This heating step in acidic conditions ensures the complete lactonization of any ring-opened hydroxymethylbenzoic acid intermediate to the desired phthalide ring.[13]

-

Product Precipitation: Cool the solution and carefully neutralize it with solid sodium carbonate (e.g., 20 g) until the pH reaches 8-9. The product, this compound, will precipitate as a solid.[13]

-

Isolation and Drying: Collect the product by filtration, wash thoroughly with water, and air-dry. The expected product is a solid with a melting point in the range of 177-189°C.[13]

Safety and Handling

-

Nitroaromatic Compounds: 4-Nitrophthalimide is a nitroaromatic compound. These compounds are often toxic and can be absorbed through the skin.[16][17] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Hydrogenation reactions, especially of nitro compounds, are highly exothermic and must be conducted with proper temperature control.[9] Pyrophoric catalysts like Pd/C and Raney Nickel require careful handling, especially after the reaction when they are dry.[18]

-

Strong Acids and Bases: Handle concentrated HCl and solid NaOH with extreme care, as they are highly corrosive.

-

Metal Dusts: Zinc dust is a flammable solid and should be handled away from ignition sources.

Summary

The synthesis of this compound from 4-nitrophthalimide is a robust and scalable two-step process. The initial step leverages well-understood nitro reduction chemistry, with catalytic hydrogenation offering a clean and efficient route to the 4-aminophthalimide intermediate. The subsequent zinc-mediated imide reduction provides a reliable method to form the final phthalide product. By carefully controlling the reaction conditions and understanding the causality behind each procedural step, researchers and chemists can successfully and safely produce this valuable pharmaceutical intermediate.

References

- CN1472202A - Preparation of 5-aminophthalimide. (2004).

-

Synthesis of Step (a), Production of this compound. (n.d.). PrepChem.com. [Link]

-

Cravotto, G., et al. (2015). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. [Link]

- WO2006103550A1 - Processes for the preparation of citalopram and its intermediate this compound. (2006).

-

Nitro Reduction. (n.d.). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

-

Kelley, J. L., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Medicinal Chemistry Letters. [Link]

-

Working with Hazardous Chemicals. (2005). Organic Syntheses. [Link]

- CN1634906A - Synthesis of 5-bromo phthalide. (2005).

-

Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. (2009). ResearchGate. [Link]

-

5-Amino-3H-isobenzofuran-1-one (this compound). (2005). ResearchGate. [Link]

-

Di Stefano, A., et al. (2001). A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. Il Farmaco. [Link]

-

Major mechanisms of toxicity of nitroaromatic compounds. (2017). ResearchGate. [Link]

- WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. (2004).

-

Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. (2023). ChemRxiv. [Link]

-

Reaction mechanism for N-aminophthalimide derivatives synthesis. (2023). ResearchGate. [Link]

-

This compound. (2024). ChemBK. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

-

Efficient Transfer Hydrogenation of 4-Nitrophenol using Ammonia Borane over Metal-Organic Framework Derived Bimetallic Nanoparticles. (2023). Asian Journal of Chemistry. [Link]

-

Zinc. (n.d.). Organic Chemistry Portal. [Link]

- US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide. (2008).

- EP1288211A1 - Improved process for the manufacture of citalopram hydrobromide from 5-bromophthalide. (2003).

-

Balaraman, E., et al. (2012). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Angewandte Chemie International Edition. [Link]

-

Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (2019). Molecules. [Link]

-

One-Pot Mechanochemical Hydrogenation and Acetylation of 4-Nitrophenol to 4-Aminophenol and Paracetamol. (2022). ResearchGate. [Link]

-

Zn-Catalyzed Regioselective and Chemoselective Reduction of Aldehydes, Ketones and Imines. (2022). Molecules. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. WO2006103550A1 - Processes for the preparation of citalopram and its intermediate this compound - Google Patents [patents.google.com]

- 3. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]

- 10. mdpi.com [mdpi.com]

- 11. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]

- 12. CN1472202A - Preparation of 5-aminophthalimide - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Zinc [organic-chemistry.org]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgsyn.org [orgsyn.org]

physical and chemical properties of 5-Aminophthalide

An In-Depth Technical Guide to 5-Aminophthalide

Abstract

This compound, a derivative of isobenzofuranone, is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, dyes, and photosensitive materials.[1] Its unique structural combination of a lactone ring and an aromatic amine confers a distinct reactivity profile, making it a versatile building block in organic chemistry. This guide provides a comprehensive analysis of the core , offering a technical resource for researchers, chemists, and professionals in drug development. The document details its structural characteristics, spectroscopic profile, synthesis protocols, chemical reactivity, and safety considerations, grounded in authoritative references to ensure scientific integrity.

Core Molecular Profile and Physicochemical Properties

This compound, systematically named 5-amino-3H-isobenzofuran-1-one, is a solid crystalline compound at standard conditions.[1] Its fundamental structure consists of a bicyclic system where a furanone ring is fused to a benzene ring, with an amino group substituted at the C-5 position.

Caption: Chemical structure of this compound (C₈H₇NO₂).

The key physicochemical properties are summarized below. It is important to note the variability in reported melting points, which may be attributable to differences in sample purity or analytical methodology.

| Property | Value | Source(s) |

| CAS Number | 65399-05-5 | [2] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 178 °C | [3] |

| 177-189 °C | [4] | |

| 190-193 °C | [5] | |

| ~267-270 °C | [1] | |

| Boiling Point | 438.6 ± 45.0 °C (Predicted) | [3] |

| Density | 1.376 - 1.4 g/cm³ (Predicted) | [3][6] |

| Water Solubility | 22.2 µg/mL (at pH 7.4) | [7] |

| pKa | 2.10 ± 0.20 (Predicted) | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | [3] |

Spectroscopic Characterization Profile

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. While publicly available spectra are limited, the expected characteristics can be reliably predicted based on its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (CH₂) protons of the lactone ring, and the amine (NH₂) protons.

-

Aromatic Protons (Ar-H): Signals for the three protons on the benzene ring would typically appear in the δ 6.5-7.5 ppm range. The specific splitting patterns (doublets, triplets) would depend on their coupling relationships.

-

Methylene Protons (-O-CH₂-Ar): A singlet corresponding to the two equivalent methylene protons is expected around δ 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen atom and aromatic ring.

-

Amine Protons (-NH₂): A broad singlet is anticipated for the amine protons, typically in the δ 3.5-5.0 ppm range. The chemical shift of this peak is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.[8]

-

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals.

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to resonate significantly downfield, typically in the δ 165-175 ppm region.

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C5) and the carbon attached to the lactone's ether oxygen (C7a) will show characteristic shifts influenced by these substituents.

-

Methylene Carbon (-CH₂-): The methylene carbon of the lactone ring should appear in the δ 65-75 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear diagnostic peaks for the key functional groups present in this compound.

-

N-H Stretching: Primary amines typically show two absorption bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations.[8]

-

C=O Stretching: A strong, sharp absorption band characteristic of a γ-lactone carbonyl group is expected around 1750-1770 cm⁻¹.

-

C-O Stretching: The C-O-C stretch of the lactone ether linkage will likely appear in the 1000-1300 cm⁻¹ region.

-

Aromatic C=C and C-H Stretching: Aromatic C=C ring stretching absorptions will be visible in the 1450-1600 cm⁻¹ range, while aromatic C-H stretching appears above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak (M⁺) at an m/z of 149, corresponding to its molecular weight.[2] Consistent with the nitrogen rule , the odd nominal molecular mass is indicative of the presence of an odd number of nitrogen atoms (in this case, one).[9]

-

Fragmentation Pattern: The molecular ion is energetically unstable and can fragment.[10] Common fragmentation pathways for aromatic lactones may involve the loss of CO (m/z 121) or CHO₂. The presence of the amine group can also direct fragmentation, often through alpha-cleavage adjacent to the nitrogen, although in this fused ring system, fragmentation of the lactone ring is more probable.[11]

Synthesis and Chemical Reactivity

This compound is primarily synthesized via the reduction of a nitro-substituted precursor. Its reactivity is governed by the interplay between the nucleophilic aromatic amine and the electrophilic lactone carbonyl group.

Representative Synthesis Protocol

A common and effective method for synthesizing this compound involves the reduction of 4-aminophthalimide, which itself is derived from the nitration and subsequent reduction of phthalimide. The following protocol is adapted from established procedures.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge 41 g of zinc powder, 122 g of sodium hydroxide, and 50 mL of water.

-

Addition of Reactant: While stirring vigorously, slowly add 20 g of 4-aminophthalimide to the mixture over a period of 30 minutes. Maintain the temperature as needed.

-

Reaction Progression: Continue stirring the mixture for an additional 30 minutes, then heat to approximately 60 °C. The reaction is monitored by observing the cessation of ammonia gas evolution.

-

Heating and Cooldown: Once ammonia evolution stops, heat the mixture for an additional 60 minutes to ensure the reaction goes to completion. Subsequently, cool the mixture to about 30 °C.

-

Work-up (Filtration & Acidification): Filter the reaction mixture to remove the residual zinc. Acidify the filtrate with approximately 30 mL of concentrated hydrochloric acid.

-

Hydrolysis: Heat the acidified solution to 90 °C for 45 minutes to facilitate the hydrolysis of the intermediate.

-

Neutralization and Precipitation: Cool the solution and carefully neutralize it by adding approximately 20 g of solid sodium carbonate, bringing the pH to a range of 8-9. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated this compound by filtration, wash it thoroughly with water, and air dry. The expected yield is approximately 16.8 g.[4]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity

-

Amine Group Reactivity: The aromatic amine at the C-5 position is a versatile functional handle. It can undergo standard amine reactions such as diazotization to form a diazonium salt. This salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., -CN, -Cl, -Br), which is a key step in the synthesis of the antidepressant citalopram.[6]

-

Lactone Ring Stability: The γ-lactone ring is stable under neutral and mildly acidic conditions but is susceptible to hydrolysis (ring-opening) under strong basic or acidic conditions, especially with heating. This reaction would yield the corresponding 2-(hydroxymethyl)-5-aminobenzoic acid.

Applications in Drug Development and Chemical Synthesis

The primary value of this compound lies in its role as a key building block for more complex molecules.

Intermediate for Citalopram Synthesis

This compound is a well-documented intermediate in several synthetic routes to citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression.[3][6] A common strategy involves converting the amino group of this compound into a cyano group or a halogen, which then serves as a handle for subsequent carbon-carbon bond-forming reactions to build the final drug structure.[3]

Caption: Simplified pathway showing this compound as a precursor.

Other Applications

Beyond its role in citalopram synthesis, this compound serves as an intermediate for:

-

Organic Dyes: The aromatic amine functionality makes it a suitable precursor for azo dyes and other chromophoric systems.[1]

-

Photosensitive Materials: It has been identified as a potential component in the manufacturing of photosensitive films.[1]

-

Antiviral and Anticancer Agents: It is listed as an intermediate for the synthesis of various drugs, including potential anti-cancer and antiviral compounds.[1]

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its potential hazards.

-

Hazard Identification: According to aggregated GHS data, this compound is considered toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]

-

First Aid Measures:

-

Skin Contact: Wash the affected area immediately with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: If swallowed, rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.

-

-

Storage: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2–8 °C to ensure its long-term stability.[3]

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physicochemical properties, combined with the dual reactivity of its aromatic amine and lactone functional groups, establish it as a valuable and versatile intermediate. A thorough understanding of its spectroscopic profile, synthetic pathways, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in research and development, particularly in the synthesis of high-value pharmaceutical agents like citalopram.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step (a), Production of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 720669, this compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). WO2006103550A1 - Processes for the preparation of citalopram and its intermediate this compound.

-

IndianPatents.org. (n.d.). Process For The Preparation Of 5 Cyanophthalide Starting Form 5 Carboxyphthalide. Retrieved from [Link]

- Bolte, M., et al. (2005). 5-Amino-3H-isobenzofuran-1-one (this compound). Acta Crystallographica Section E: Structure Reports Online, 61(2), o343-o344.

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. WO2006103550A1 - Processes for the preparation of citalopram and its intermediate this compound - Google Patents [patents.google.com]

- 4. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Process For The Preparation Of 5 Cyanophthalide Starting Form 5 [quickcompany.in]

- 7. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. asianpubs.org [asianpubs.org]

The Emergence of 5-Aminophthalide Derivatives as Potent Modulators of Poly(ADP-ribose) Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of 5-Aminophthalide derivatives, a promising class of small molecules primarily targeting the Poly(ADP-ribose) polymerase (PARP) enzyme family. As the field of targeted cancer therapy continues to evolve, understanding the nuanced interactions between novel inhibitor scaffolds and their biological targets is paramount. This document synthesizes current knowledge on the biochemical and cellular consequences of PARP inhibition by these derivatives, discusses the critical structure-activity relationships that govern their potency and selectivity, and provides detailed experimental protocols for their evaluation. By presenting a comprehensive overview, this guide aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the investigation and potential clinical application of this compound derivatives.

Introduction: The Critical Role of PARP in Genomic Integrity and Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most abundant and well-characterized member, acts as a cellular sentinel for DNA damage, recognizing and binding to single-strand breaks (SSBs). Upon activation, PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming complex poly(ADP-ribose) (PAR) chains. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the efficient resolution of DNA lesions.

The critical role of PARP enzymes in DNA repair has made them a compelling target for cancer therapy. The concept of "synthetic lethality" has been a cornerstone of this approach. In cancers harboring defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these unresolved SSBs are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, ultimately leading to cell death.[2] This selective killing of cancer cells while sparing healthy cells with functional HR pathways has led to the approval of several PARP inhibitors for the treatment of various cancers.

Within the diverse landscape of PARP inhibitors, derivatives based on a phthalazinone scaffold have demonstrated significant promise.[2][3] The this compound core represents a key pharmacophore within this class, and understanding its specific mechanism of action is crucial for the rational design of next-generation inhibitors with improved efficacy and safety profiles.

Core Mechanism of Action: Dual Inhibition of PARP Activity

The primary mechanism of action of this compound derivatives, in line with other phthalazinone-based PARP inhibitors, involves a dual mode of inhibition: catalytic inhibition and PARP trapping.

Catalytic Inhibition: Competing with NAD+

At the molecular level, this compound derivatives function as competitive inhibitors of PARP1. Their chemical structure, particularly the phthalazinone core, mimics the nicotinamide moiety of the natural substrate, NAD+. This allows them to bind to the catalytic domain of PARP1, occupying the NAD+ binding pocket and preventing the synthesis of PAR chains. The inhibition of PARP's catalytic activity disrupts the recruitment of downstream DNA repair proteins, thereby stalling the SSB repair process.

The potency of this catalytic inhibition is a critical determinant of a compound's overall efficacy and is typically quantified by its half-maximal inhibitory concentration (IC50) value in enzymatic assays. Structure-activity relationship (SAR) studies on related phthalazinone derivatives have shown that modifications to the core structure can significantly impact their inhibitory potential.[2]

PARP Trapping: A Key Determinant of Cytotoxicity

Beyond simple catalytic inhibition, a crucial aspect of the mechanism of action for many PARP inhibitors, including those with a phthalide-like scaffold, is the phenomenon of "PARP trapping." After a PARP inhibitor binds to the active site of PARP1 that is already associated with DNA at a site of damage, it can induce a conformational change in the enzyme that stabilizes the PARP-DNA complex. This "trapped" PARP-DNA complex is a significant physical obstruction to DNA replication and transcription, leading to the formation of more deleterious DNA lesions, such as DSBs, when encountered by the replication fork.

The efficiency of PARP trapping varies among different inhibitors and does not always correlate directly with their catalytic inhibitory potency. It is now understood that the ability of an inhibitor to trap PARP on DNA is a major contributor to its cytotoxic effects, particularly in HR-deficient cancer cells.

Cellular Consequences of this compound Derivative Action

The inhibition of PARP by this compound derivatives triggers a cascade of cellular events, ultimately leading to the selective demise of cancer cells with underlying DNA repair deficiencies.

-

Accumulation of Single-Strand Breaks: The immediate consequence of PARP inhibition is the failure to repair endogenous SSBs that arise from sources such as reactive oxygen species (ROS) and DNA replication errors.

-

Formation of Double-Strand Breaks: As the cell enters S-phase, the replication machinery encounters the unrepaired SSBs, leading to the collapse of replication forks and the formation of highly toxic DSBs.

-

Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 and BRCA2, these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2][4]

This selective vulnerability of HR-deficient cells forms the basis of the therapeutic window for PARP inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound derivatives are still emerging, valuable insights can be gleaned from studies on the broader class of phthalazinone-based PARP inhibitors. These studies highlight key structural features that influence potency and selectivity.

| Structural Modification | Impact on Activity | Rationale |

| Substituents on the Phthalazinone Core | Can significantly alter IC50 values.[2] | Modifications can enhance binding affinity to the PARP catalytic domain through additional interactions with key amino acid residues. |

| Linker Chain Length | The length of the alkyl chain connecting aromatic rings can affect inhibitory activity.[2] | Optimal linker length can properly position the terminal aromatic group within the binding pocket. |

| Terminal Aromatic/Heterocyclic Groups | The nature of the terminal ring system is crucial for potency. | These groups often engage in important pi-stacking or hydrogen bonding interactions within the active site. |

Table 1: General Structure-Activity Relationship Trends for Phthalazinone-Based PARP Inhibitors.

The 5-amino group on the phthalide core is a key feature that can be further functionalized to modulate the compound's properties, including its solubility, cell permeability, and binding affinity. The design of novel analogs often focuses on exploring different substituents at this position to optimize their pharmacological profile.

Experimental Protocols for Evaluation

The characterization of novel this compound derivatives as PARP inhibitors requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays.

In Vitro PARP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant PARP1.

Principle: The assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which serves as a measure of PARP1 activity. Inhibition of this process by a test compound results in a reduced signal.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well plate with histone proteins.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+.

-

Compound Incubation: Add varying concentrations of the this compound derivative to the wells, followed by the addition of the PARP1 reaction mixture. Include appropriate controls (no inhibitor, vehicle control).

-

Incubation: Incubate the plate at 37°C to allow the PARP-ylation reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Data Analysis: Plot the signal intensity against the inhibitor concentration and determine the IC50 value.

Cellular PARP Inhibition Assay (Intracellular PARylation Assay)

This assay assesses the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the test compound. The levels of PAR in cell lysates are then quantified, typically by Western blotting or an ELISA-based method.

Step-by-Step Methodology:

-

Cell Culture: Seed cancer cells (e.g., a BRCA-deficient cell line like MDA-MB-436) in a multi-well plate and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period.

-

Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., hydrogen peroxide or an alkylating agent) to stimulate PARP activity.

-

Cell Lysis: Lyse the cells to release their intracellular contents.

-

PAR Quantification:

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-PAR antibody.

-

ELISA: Use a commercially available PAR ELISA kit to quantify the levels of PAR in the lysates.

-

-

Data Analysis: Quantify the PAR signal relative to a loading control (for Western blotting) or total protein concentration and determine the concentration of the compound that inhibits cellular PARylation by 50%.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells, particularly in the context of synthetic lethality.

Principle: The viability of cancer cells (both HR-proficient and HR-deficient) is measured after treatment with the this compound derivative. A significantly greater reduction in the viability of HR-deficient cells compared to HR-proficient cells is indicative of a synthetic lethal mechanism.

Step-by-Step Methodology:

-

Cell Seeding: Seed both HR-deficient (e.g., Capan-1) and HR-proficient cancer cell lines in 96-well plates.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Assessment: Use a suitable viability assay, such as the MTT or CellTiter-Glo assay, to quantify the number of viable cells.

-

Data Analysis: Plot cell viability against the compound concentration for each cell line and calculate the IC50 values. Compare the IC50 values between the HR-deficient and HR-proficient cell lines to assess synthetic lethality.

Visualizing the Mechanism of Action

Signaling Pathway of PARP Inhibition and Synthetic Lethality

Caption: A streamlined workflow for the comprehensive evaluation of this compound derivatives as PARP inhibitors.

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel PARP inhibitors. Their mechanism of action, centered on the dual inhibition of PARP's catalytic activity and the trapping of PARP-DNA complexes, provides a powerful strategy for the selective targeting of cancer cells with deficiencies in homologous recombination repair. The continued exploration of the structure-activity relationships within this chemical class will be instrumental in designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Selectivity Profiling: Determining the selectivity of this compound derivatives against different members of the PARP family to minimize off-target effects.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of lead compounds in preclinical animal models of BRCA-mutated cancers.

-

Combination Therapies: Investigating the synergistic potential of these derivatives with other anticancer agents, such as chemotherapy and immunotherapy.

-

Biomarker Development: Identifying predictive biomarkers beyond BRCA1/2 mutations that can identify patients most likely to respond to treatment with these inhibitors.

By addressing these key areas, the full therapeutic potential of this compound derivatives as targeted cancer therapies can be realized.

References

-

Identification of novel PARP-1 inhibitors: Drug design, synthesis and biological evaluation. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4456-4461. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021). Chemical & Pharmaceutical Bulletin, 69(7), 620-629. [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437972. [Link]

-

Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. (2022). European Journal of Medicinal Chemistry, 227, 113898. [Link]

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). Molecules, 28(14), 5425. [Link]

-

Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). (2015). Biopolymers and Cell, 31(2), 125-133. [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences, 25(10), 5283. [Link]

-

Design of Selective PARP-1 Inhibitors and Antitumor Studies. (2024). Journal of Medicinal Chemistry, 67(11), 8964-8982. [Link]

-

Cellular Organelles as Cancer Targets: Exploring 5' Lipophilic Amiloride Derivatives as Potential Anticancer Therapeutics and the Elucidation of their Mechanistic Interactions between Lysosomes and Mitochondria. (2021). eScholarship, University of California. [Link]

-

Targeting selective inhibitors of PARPs in drug discovery and development. (2024). Oncology Undergraduates Companion Initiative. [Link]

Sources

- 1. Targeting selective inhibitors of PARPs in drug discovery and development [ouci.dntb.gov.ua]

- 2. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design of Selective PARP-1 Inhibitors and Antitumor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of novel PARP-1 inhibitors: Drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Aminophthalide in Organic Solvents for Pharmaceutical Research and Development

This guide provides an in-depth analysis of the solubility characteristics of 5-Aminophthalide (C₈H₇NO₂), a critical intermediate in the synthesis of pharmaceuticals and dyes.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, optimize purification processes, and develop robust formulations. While specific quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, this guide will provide a comprehensive framework for its determination. We will delve into its physicochemical properties, theoretical solubility considerations, and detailed, field-proven experimental protocols for accurate solubility measurement.

Physicochemical Profile of this compound

A foundational understanding of this compound's molecular properties is essential to predict and interpret its solubility behavior. Key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [2] |

| Melting Point | ~178 °C | [2] |

| Water Solubility | 22.2 µg/mL (at pH 7.4) | [2][3][4] |

| Predicted pKa | 2.10 ± 0.20 | [1] |

| Appearance | White crystalline solid | [1] |

| XLogP3 | 0.1 | [2] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

The presence of both a polar amino group and a lactone ring imparts a degree of polarity to the molecule, as indicated by its topological polar surface area. The low XLogP3 value suggests a relatively hydrophilic character, which is consistent with its limited but present water solubility.[2] The amino group, with a predicted pKa of 2.10, will be protonated in acidic conditions, which can influence its solubility in acidic media.

Theoretical Framework for Solubility in Organic Solvents

The age-old principle of "like dissolves like" serves as a primary guide for predicting solubility.[5] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, containing hydrogen bond donors (the amino group) and acceptors (the carbonyl and ether oxygens of the lactone), suggests that it will exhibit greater solubility in polar solvents capable of hydrogen bonding.

A logical workflow for assessing and predicting solubility is presented below:

Caption: Logical workflow for predicting this compound solubility.

Based on this framework:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are capable of hydrogen bonding and are expected to be effective at solvating this compound. Qualitative reports confirm its solubility in alcohols.[1]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents possess significant dipole moments and can engage in strong dipole-dipole interactions with this compound. While they cannot donate hydrogen bonds, their ability to accept them and their overall high polarity suggest they should be good solvents for this compound. The use of DMF in the purification of a related compound, 5-cyanophthalide, with recrystallization from methanol, indirectly supports its solubility in these types of solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the significant difference in polarity, this compound is expected to have very low solubility in nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

The Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium.

The general workflow for this process is as follows:

Caption: Experimental workflow for the shake-flask solubility assay.

Detailed Protocol:

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF, toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (enough to ensure undissolved solid remains at equilibrium) to a series of vials.

-

Pipette a precise volume of each organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration in solution has reached a plateau.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the supernatant through a chemically resistant syringe filter (e.g., PTFE) into a clean vial to remove any remaining solid particles. Alternatively, centrifuge the samples and carefully collect the supernatant.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a suitable analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve.

-

Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Analytical Methodologies for Concentration Measurement

The choice of analytical technique is crucial for accurate quantification.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column is typically suitable for a compound like this compound. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. Detection is usually performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

-

UV-Vis Spectroscopy: This method can be a simpler and faster alternative if this compound has a distinct chromophore and the solvent does not interfere with its absorbance spectrum. A calibration curve of absorbance versus concentration must be established. This method is more susceptible to interference from impurities that also absorb at the analytical wavelength.

Conclusion

References

-

ChemBK. This compound. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

LibreTexts. Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available from: [Link]

Sources

5-Aminophthalide: A Core Intermediate in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Aminophthalide (CAS: 65399-05-5) is a critical heterocyclic building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring a bicyclic lactone fused with an aniline moiety, makes it a versatile precursor, most notably in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology. This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, scalable synthesis protocols, analytical characterization, and its pivotal role in the synthesis of the PARP inhibitor Olaparib. The content is tailored for researchers and drug development professionals, emphasizing the causal relationships behind experimental choices and providing field-proven insights.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is fundamental for process development, optimization, and quality control. This compound is a white to off-white crystalline solid.[2] Its core structure is 5-Amino-1(3H)-isobenzofuranone.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65399-05-5 | [4] |

| Molecular Formula | C₈H₇NO₂ | [2][4] |

| Molar Mass | 149.15 g/mol | [2][5] |

| Melting Point | 177-193 °C | [4][6] |

| Boiling Point | 438.6 °C (Predicted) | [2][3] |

| Density | ~1.4 g/cm³ | [3] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in water and organic solvents like alcohols and ethers in acidic and neutral environments. | [2] |

| pKa | 2.10 ± 0.20 (Predicted) | [2] |

Synthesis of this compound: Routes and Methodologies

The efficient and scalable synthesis of this compound is a key consideration for its use in pharmaceutical manufacturing. Several routes have been established, typically starting from phthalimide or its derivatives. The most common strategies involve the reduction of a nitro group precursor.

Synthesis Pathway Overview

A prevalent industrial approach begins with the nitration of phthalimide, followed by a two-step reduction process. This multi-step synthesis is designed to control selectivity and maximize yield, avoiding the bottlenecks associated with direct, large-volume hydrogenations.[5][7]

Caption: General synthesis pathway for this compound from Phthalimide.

Detailed Experimental Protocol: Reduction of 4-Aminophthalimide

This protocol is adapted from established laboratory procedures and demonstrates a robust method for converting 4-Aminophthalimide to this compound using a zinc-based reduction.[5][6] The causality behind this choice lies in the specific and high-yield reduction of the imide carbonyl group to a methylene group under basic conditions, while preserving the aromatic amine.

Materials:

-

4-Aminophthalimide

-

Zinc dust

-

Sodium Hydroxide (NaOH)

-

Copper (II) Sulfate (CuSO₄) solution (optional, as catalyst)[5]

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃)

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, charge zinc dust (approx. 2 molar equivalents per mole of substrate) and a concentrated sodium hydroxide solution. An ice water bath can be used to maintain the temperature at 0°C initially.[5]

-

Substrate Addition: Slowly add 4-Aminophthalimide (1 equivalent) to the stirred mixture over 30 minutes, ensuring the temperature remains controlled.[5][6] The reaction is highly exothermic, and controlled addition is critical to prevent runaway reactions.

-

Reaction Progression: After the addition is complete, continue stirring at a low temperature (0-25°C) for approximately 30-60 minutes.[5][6] The reaction progress can be monitored by observing the cessation of ammonia evolution.

-

Heating Phase: Heat the reaction mixture to approximately 60-80°C for 1-12 hours to drive the reaction to completion.[5][6]

-

Work-up and Isolation:

-

Cool the mixture to approximately 30°C and filter to remove zinc residues.[6]

-

Acidify the filtrate with concentrated HCl to a pH of ~2. This step protonates the product and any remaining base.[5][6]

-

Heat the acidified solution to ~90°C for 45-120 minutes to ensure the lactone ring is stable.[5][6]

-

Cool the solution and neutralize it carefully with solid sodium carbonate to a pH of 8-9.[6] This step is crucial as it deprotonates the amine and precipitates the this compound product, which is less soluble at this pH.

-

-

Purification: Filter the precipitated solid product, wash thoroughly with water, and air dry. The resulting crude product typically has a melting point in the range of 177-189°C.[6] Further purification can be achieved by recrystallization if required.

Application in API Synthesis: The Case of Olaparib

This compound's primary value lies in its role as a precursor to the phthalazinone core of several PARP inhibitors, including the first-in-class drug, Olaparib.[8]

The Mechanism of PARP Inhibitors: Synthetic Lethality